Ethyl 5-hydroxy-2-iodobenzoate

Regioisomer comparison Palladium-catalyzed cross-coupling Ortho-directing effects

Ethyl 5-hydroxy-2-iodobenzoate (CAS 99665-70-0) is a disubstituted aromatic ester belonging to the halogenated hydroxybenzoate class, with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol. The compound features a hydroxyl group at the 5-position and an iodine atom at the 2-position of the benzoate ring, with an ethyl ester at the carboxylic acid position.

Molecular Formula C9H9IO3
Molecular Weight 292.072
CAS No. 99665-70-0
Cat. No. B2740134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-hydroxy-2-iodobenzoate
CAS99665-70-0
Molecular FormulaC9H9IO3
Molecular Weight292.072
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1)O)I
InChIInChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
InChIKeyBXQKOHCATJNBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Hydroxy-2-iodobenzoate (CAS 99665-70-0): Core Identity and Procurement-Relevant Profile


Ethyl 5-hydroxy-2-iodobenzoate (CAS 99665-70-0) is a disubstituted aromatic ester belonging to the halogenated hydroxybenzoate class, with the molecular formula C9H9IO3 and a molecular weight of 292.07 g/mol [1]. The compound features a hydroxyl group at the 5-position and an iodine atom at the 2-position of the benzoate ring, with an ethyl ester at the carboxylic acid position. This specific substitution pattern—which distinguishes it from its key regioisomer ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5)—creates a unique scaffold where the iodine ortho to the ester facilitates cross-coupling reactivity while the meta-hydroxyl provides a handle for further derivatization . Commercially available from multiple vendors at purities of ≥95% (with some suppliers offering ≥97–98%), the compound is supplied with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why Ethyl 5-Hydroxy-2-iodobenzoate Cannot Be Casually Replaced by In-Class Analogs


Substituting ethyl 5-hydroxy-2-iodobenzoate with in-class analogs—such as its regioisomer ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5), the free acid 5-hydroxy-2-iodobenzoic acid (CAS 57772-57-3), or the methyl ester methyl 5-hydroxy-2-iodobenzoate (CAS 358672-64-7)—introduces functionally consequential changes in reactivity, physicochemical properties, and synthetic compatibility. The 5-OH/2-I substitution pattern places the iodine ortho to the ester, a geometry critical for palladium-catalyzed cross-coupling reactions where the proximal ester can participate in directing or chelating effects [1]. The ethyl ester provides a balance of lipophilicity (computed XLogP3 = 2.4) and hydrolytic stability that differs meaningfully from both the more polar free acid (XLogP3 ≈ 1.7) and the less lipophilic methyl ester (LogP = 1.78) [2][3]. Furthermore, the iodo substituent offers significantly higher oxidative addition reactivity with transition metal catalysts compared to bromo or chloro analogs—a property governed by the relative C–X bond dissociation energies (C–I ≈ 57 kcal/mol vs. C–Br ≈ 71 kcal/mol vs. C–Cl ≈ 84 kcal/mol) [4]. These differences are not cosmetic; they directly affect reaction yields, selectivity, and downstream purification requirements.

Ethyl 5-Hydroxy-2-iodobenzoate: Quantified Differential Evidence vs. Closest Analogs for Procurement Decisions


Regioisomeric Differentiation: 5-OH/2-I vs. 2-OH/5-I Substitution Pattern and Cross-Coupling Geometry

Ethyl 5-hydroxy-2-iodobenzoate (target) and ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5) are regioisomers sharing the identical molecular formula C9H9IO3 and molecular weight 292.07 g/mol, yet they differ in the position of the iodine relative to the ester carbonyl [1]. In the target compound, iodine occupies the 2-position (ortho to the ester), while in the regioisomer, iodine is at the 5-position (meta to the ester). This geometric difference is functionally significant for transition metal-catalyzed reactions: the ortho-iodo arrangement enables potential chelation or directing effects between the ester carbonyl and the palladium center during oxidative addition, a mechanistic feature that can alter both reaction rate and regioselectivity [2]. The aminocarbonylation study of ethyl 2-substituted 5-iodobenzoates—where the 5-iodo position is the reactive site—demonstrated yields of up to 60% for 2-ketocarboxamide products under optimized conditions (1 atm CO, [Pd(η³-C₃H₅)(μ-Cl)]₂, DBU), establishing baseline reactivity expectations for this scaffold [3]. The 5-OH/2-I regioisomer, by contrast, places iodine at the activation site where the hydroxyl is absent, altering the electronic environment at the reactive carbon.

Regioisomer comparison Palladium-catalyzed cross-coupling Ortho-directing effects

Ester vs. Free Acid Functionality: Lipophilicity and Synthetic Utility of the Ethyl Ester

The ethyl ester of 5-hydroxy-2-iodobenzoate (target) can be compared with its free acid counterpart, 5-hydroxy-2-iodobenzoic acid (CAS 57772-57-3). The esterification of the carboxylic acid to the ethyl ester increases computed lipophilicity: the target compound has a PubChem-computed XLogP3 of 2.4, while the free acid has a calculated LogP of approximately 1.695 [1][2]. This increase of ~0.7 log units corresponds to an approximately 5-fold increase in octanol-water partition coefficient, which is relevant for applications requiring membrane permeability or organic-phase partitioning during synthesis. The ethyl ester also has a smaller topological polar surface area (TPSA) of 46.5 Ų compared to the free acid's 57.53 Ų [1][3], reflecting the masking of the polar carboxylic acid group. The parent acid has a reported melting point of 180°C (brown solid) and is synthesized via Sandmeyer-type diazotization/iodination of 2-amino-5-hydroxybenzoic acid in 88% yield . The ethyl ester is commercially available at purities of 95–98% with batch-specific analytical documentation (NMR, HPLC, GC) .

Lipophilicity comparison Ester prodrug potential Synthetic intermediate

Ethyl vs. Methyl Ester: Lipophilicity and Rotatable Bond Count Differences

The ethyl ester (target) and methyl ester (methyl 5-hydroxy-2-iodobenzoate, CAS 358672-64-7) represent two homologous ester forms of the same 5-hydroxy-2-iodobenzoate scaffold. The ethyl ester has a computed XLogP3 of 2.4 [1], while the methyl ester has a reported LogP of 1.7834 , yielding a ΔLogP of +0.62. This increased lipophilicity of the ethyl ester can improve organic solvent solubility and chromatographic retention. Additionally, the ethyl ester has three rotatable bonds (ester ethyl + ring-ester + ring-OH) compared to two for the methyl ester [1][2], conferring greater conformational flexibility that may influence binding interactions in biological contexts. The molecular weight difference (292.07 vs. 278.04 g/mol) is modest, but the ethyl ester's additional methylene unit provides a distinct NMR signature (triplet for –OCH₂CH₃) versus the singlet of the methyl ester, which can be advantageous for reaction monitoring by ¹H NMR [1].

Ester homolog comparison Lipophilicity Molecular flexibility

Iodo vs. Bromo/Chloro Analogs: Carbon–Halogen Bond Dissociation Energies and Cross-Coupling Reactivity

The iodine atom at the 2-position of the target compound provides a fundamental reactivity advantage over corresponding bromo and chloro analogs in palladium-catalyzed cross-coupling reactions. The carbon–iodine bond dissociation energy (BDE) in aryl iodides is approximately 57 kcal/mol, compared to ~71 kcal/mol for C–Br and ~84 kcal/mol for C–Cl [1]. This lower BDE translates directly into faster oxidative addition with Pd(0) catalysts, which is the rate-determining step in Suzuki-Miyaura, Sonogashira, and Heck couplings. The ethyl 5-bromo-2-hydroxybenzoate analog (CAS 37540-59-3) has a molecular weight of 245.07 g/mol and a reported melting point of 48–51°C , while the target iodo compound (MW 292.07) is expected to have a higher melting point due to increased polarizability and halogen bonding potential of iodine [2]. The iodo compound also enables chemoselective cross-coupling in the presence of other halogens—a critical advantage when constructing complex molecules bearing multiple halogen substituents [3].

Halogen reactivity ranking Cross-coupling kinetics Bond dissociation energy

Synthetic Tractability: Established Route from 5-Hydroxy-2-iodobenzoic Acid with High-Yield Precursor Synthesis

The synthetic pathway to ethyl 5-hydroxy-2-iodobenzoate proceeds via Fischer-Speier esterification of 5-hydroxy-2-iodobenzoic acid (CAS 57772-57-3) with ethanol under acid catalysis [1]. The acid precursor itself is accessible via a robust Sandmeyer-type diazotization/iodination of commercially available 2-amino-5-hydroxybenzoic acid, with a reported yield of 88% (2.15 g isolated product from 1.99 g starting material) and a melting point of 180°C for the purified acid . This contrasts with alternative halogenated scaffolds where iodination yields can be significantly lower due to competing side reactions. The ethyl ester form is offered by multiple commercial suppliers at scales ranging from 100 mg to kilogram quantities, with purity specifications of 95–98% and accompanying batch-specific analytical data (NMR, HPLC, GC), supporting both research-scale exploration and process development . The compound has been cited as an intermediate in the preparation of polymer-supported IBX (2-iodoxybenzoic acid) reagents, where the 5-hydroxy position provides a functional handle for immobilization onto polymer supports .

Synthesis yield Precursor accessibility Scale-up potential

Ethyl 5-Hydroxy-2-iodobenzoate: Optimal Application Scenarios Driven by Differential Evidence


Palladium-Catalyzed Cross-Coupling for Complex Molecule Synthesis

The ortho-iodo substitution pattern and low C–I bond dissociation energy (~57 kcal/mol) of ethyl 5-hydroxy-2-iodobenzoate make it the preferred aryl iodide building block for Suzuki-Miyaura, Sonogashira, and Heck reactions where rapid oxidative addition is critical. The iodine ortho to the ester group provides a geometry that can facilitate palladium chelation, potentially enhancing both rate and selectivity over the meta-iodo regioisomer (CAS 15125-84-5). The ethyl ester's lipophilicity (XLogP3 = 2.4) ensures good solubility in common organic solvents (THF, DMF, toluene) used in cross-coupling protocols [1]. The compound is particularly valuable for constructing biaryl and alkyne-coupled intermediates destined for pharmaceutical lead optimization, where the 5-hydroxy group can be subsequently elaborated via O-alkylation, acylation, or sulfonation [2].

Precursor for Hypervalent Iodine Oxidizing Reagents (IBX Derivatives)

Ethyl 5-hydroxy-2-iodobenzoate serves as a documented building block for the preparation of polymer-supported 2-iodoxybenzoic acid (IBX) reagents, as demonstrated by Janda and co-workers [1]. The 5-hydroxy group provides a covalent attachment point for immobilization onto polymer supports (e.g., polystyrene), while the ortho-iodo position is oxidized to the hypervalent iodine(V) species. The ethyl ester offers a balance of stability during the oxidation step and the potential for subsequent hydrolysis to reveal the free acid if needed. This application leverages the specific 5-OH/2-I substitution pattern that is not simultaneously available in the 2-OH/5-I regioisomer or in non-hydroxylated 2-iodobenzoates.

Medicinal Chemistry Scaffold Diversification via Aminocarbonylation

The aminocarbonylation chemistry established for ethyl 2-substituted 5-iodobenzoates—which produced 5-glyoxylamido derivatives with cytotoxic activity against MCF-7 and T98G cancer cell lines (while remaining non-toxic to normal DF-2 cells)—demonstrates the scaffold's utility for generating biologically active compound libraries [1]. The target compound's 5-hydroxy group offers an additional derivatization vector not present in 2-amino or 2-acetamido analogs used in the published study, enabling the synthesis of O-functionalized analogs with potentially distinct pharmacological profiles. The ethyl ester provides an appropriate lipophilicity balance for cellular permeability without the hydrolytic lability concerns of the methyl ester.

Halogen-Selective Sequential Functionalization Strategies

The iodine atom at the 2-position of ethyl 5-hydroxy-2-iodobenzoate enables chemoselective cross-coupling in the presence of other halogen substituents that may be introduced subsequently (e.g., bromination or chlorination at available ring positions). The C–I bond reacts preferentially with Pd(0) catalysts over C–Br or C–Cl bonds due to its ~14–27 kcal/mol lower BDE [1], allowing for sequential functionalization strategies where the iodine is activated first. This is particularly valuable in the construction of polyfunctionalized benzoate scaffolds for medicinal chemistry and materials science applications [2].

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